molecular formula C23H21BrN2O2 B2829156 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone CAS No. 1904232-18-3

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2829156
CAS No.: 1904232-18-3
M. Wt: 437.337
InChI Key: HFJPEKPLSODXLD-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine ring.

    Diphenylethanone Attachment: The final step involves the attachment of the diphenylethanone group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted pyridines.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine moieties but lacks the diphenylethanone structure.

    (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone: Contains a similar pyrrolidine and bromopyridine structure but with an indole moiety instead of diphenylethanone.

Uniqueness

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is unique due to its combination of a pyrrolidine ring, bromopyridine moiety, and diphenylethanone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c24-19-11-12-21(25-15-19)28-20-13-14-26(16-20)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPEKPLSODXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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